1,1-Dichloro-2-isopropoxycyclopropane
Description
1,1-Dichloro-2-isopropoxycyclopropane is a cyclopropane derivative featuring two chlorine atoms at the 1-position and an isopropoxy group (-OCH(CH₃)₂) at the 2-position. Cyclopropanes are characterized by their strained three-membered ring, which confers unique reactivity compared to linear alkanes or aromatic systems. The dichloro substituents introduce electron-withdrawing effects, while the isopropoxy group acts as an electron-donating ether. This combination may influence its stability, solubility, and application as an intermediate in synthetic chemistry. Though direct data on this compound is sparse, its synthesis likely involves cyclopropanation reactions, as seen in structurally related compounds .
Properties
CAS No. |
13764-05-1 |
|---|---|
Molecular Formula |
C6H10Cl2O |
Molecular Weight |
169.05 g/mol |
IUPAC Name |
1,1-dichloro-2-propan-2-yloxycyclopropane |
InChI |
InChI=1S/C6H10Cl2O/c1-4(2)9-5-3-6(5,7)8/h4-5H,3H2,1-2H3 |
InChI Key |
GEMALKFQGIKQDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CC1(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dichloro-2-isopropoxycyclopropane can be synthesized through the dichlorocarbenation of alkenes. The reaction typically involves the use of chloroform and a strong base such as potassium hydroxide (KOH) to generate dichlorocarbene in situ. The dichlorocarbene then reacts with an appropriate alkene to form the cyclopropane ring with the desired substituents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dichloro-2-isopropoxycyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Ring-Opening Reactions: The strained cyclopropane ring can undergo ring-opening reactions, especially in the presence of strong acids or bases.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or other functionalized compounds.
Scientific Research Applications
1,1-Dichloro-2-isopropoxycyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development. Its ability to interact with biological targets makes it a candidate for therapeutic applications.
Mechanism of Action
The mechanism by which 1,1-Dichloro-2-isopropoxycyclopropane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring’s strained nature allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Dichlorocyclopropane Derivatives
Example: 1,1-Dichlorocyclopropane (lacking the isopropoxy group)
- Structural Difference: Absence of the ether group reduces polarity and solubility in polar solvents.
- Reactivity: The lack of an electron-donating isopropoxy group may decrease stability toward ring-opening reactions.
- Applications: Primarily used as a reactive intermediate in cycloaddition or polymerization reactions.
Linear Dichloropropanes (Alkanes)
Examples:
| Property | 1,1-Dichloro-2-isopropoxycyclopropane | 1,2-Dichloropropane |
|---|---|---|
| Molecular Formula | C₆H₁₀Cl₂O | C₃H₆Cl₂ |
| Boiling Point | ~180–200°C (estimated) | 96°C |
| Solubility | Moderate in organic solvents | Low in water |
| Reactivity | High (strain + Cl/O sites) | Low (linear structure) |
- Key Difference: The cyclopropane ring increases molecular rigidity and strain, leading to higher reactivity and boiling points compared to linear analogs.
Cyclopropane Ethers
Example: 2-Isopropoxycyclopropane (lacking chlorine substituents)
- Effect of Chlorine: The electron-withdrawing Cl atoms in this compound enhance electrophilicity, making the compound more susceptible to nucleophilic attack compared to non-chlorinated ethers.
- Applications: Chlorinated cyclopropane ethers may serve as precursors in pharmaceutical synthesis, leveraging their dual reactivity.
Aromatic Ethers
Example: 2-Isopropoxy-1,3-diisopropylbenzene (CAS 141214-18-8)
| Property | This compound | 2-Isopropoxy-1,3-diisopropylbenzene |
|---|---|---|
| Structure | Strained cyclopropane | Stable benzene ring |
| Boiling Point | ~180–200°C | ~250–260°C |
| Reactivity | Ring-opening dominant | Electrophilic substitution |
- Key Insight: Aromatic ethers exhibit greater thermal stability due to resonance stabilization, whereas cyclopropane derivatives prioritize strain-driven reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
